Neodymium(III) hydroxide hydrate

Description

Significance of Rare Earth Hydroxides in Advanced Materials Science

Rare earth hydroxides, a class of compounds including Neodymium(III) hydroxide (B78521), serve as crucial precursors and intermediates in the synthesis of a wide array of advanced materials. Their importance lies in their ability to be transformed into rare earth oxides and other derivatives with tailored properties. These materials are indispensable in numerous fields, from everyday electronics to cutting-edge green technologies.

The unique 4f electron configuration of rare earth elements like neodymium imparts distinct magnetic, optical, and catalytic properties to their compounds. chalcogen.ro Consequently, rare earth hydroxides are fundamental starting materials for producing high-performance permanent magnets, vibrant phosphors for displays, efficient catalysts for chemical reactions, and specialized ceramics. sci-hub.se The ability to control the size and morphology of rare earth hydroxide particles, such as nanorods and nanowires, further enhances their utility, leading to materials with improved performance characteristics. nih.gov

Overview of Current Research Landscape on Neodymium(III) Hydroxide Hydrate (B1144303)

The current research landscape for Neodymium(III) hydroxide hydrate is vibrant and multifaceted, with a strong focus on the synthesis of nanomaterials with controlled morphologies and properties. Scientists are actively exploring various synthesis routes to produce high-purity Neodymium(III) hydroxide with specific particle sizes and shapes, which are critical for its end applications.

Commonly investigated synthesis methods include:

Precipitation: This technique involves the reaction of a neodymium salt, such as neodymium nitrate (B79036), with a base like ammonia (B1221849) or sodium hydroxide, to precipitate Neodymium(III) hydroxide. wikipedia.org Research in this area often focuses on optimizing parameters like pH, temperature, and the addition of surfactants to control particle size and prevent agglomeration. wikipedia.org

Hydrothermal Method: This approach utilizes elevated temperatures and pressures to crystallize Neodymium(III) hydroxide from aqueous solutions. chalcogen.ronih.gov It is a popular method for synthesizing well-defined nanostructures, such as nanorods and nanowires, by carefully controlling reaction conditions. researchgate.netresearchgate.net

Direct Hydration: This method involves the direct reaction of neodymium oxide with water. sci-hub.se It is considered a greener and more energy-efficient process as the exothermic reaction can sustain itself without external heating.

Characterization of the synthesized Neodymium(III) hydroxide is another key area of research, employing techniques like X-ray diffraction (XRD) to determine the crystal structure, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe the morphology and size of the particles, and thermogravimetric analysis (TGA) to study its thermal decomposition behavior. chalcogen.rosci-hub.se

Scope and Research Objectives for this compound Investigations

The primary research objectives for this compound investigations are centered on establishing clear structure-property relationships to enable the design of advanced materials with enhanced functionalities. Key objectives include:

Controlled Synthesis: To develop reliable and scalable synthesis methods for producing this compound with precise control over particle size, morphology, and crystallinity. This is crucial as these physical characteristics significantly influence the properties of the final material.

Fundamental Understanding: To gain a deeper understanding of the nucleation and growth mechanisms of Neodymium(III) hydroxide crystals under different synthesis conditions. This knowledge is essential for the rational design of synthetic strategies.

Precursor for Advanced Materials: To investigate the thermal decomposition of this compound to produce neodymium oxide (Nd₂O₃) and other neodymium-based materials with desired characteristics. chalcogen.ro The properties of the final oxide are heavily dependent on the properties of the hydroxide precursor.

Exploring Novel Applications: To explore new and emerging applications for this compound and its derivatives in areas such as catalysis, gas sensing, and biomedical applications. researchgate.net

The following tables provide a summary of research findings related to the synthesis and thermal decomposition of this compound.

Research Findings: Synthesis of Neodymium(III) Hydroxide

| Synthesis Method | Precursors | Key Parameters | Resulting Morphology/Size | Reference |

|---|---|---|---|---|

| Precipitation | Neodymium(III) nitrate, Ammonia water | Nd(NO₃)₃ concentration: 40 g/L, Ammonia addition rate: 1.5 mL/min, Use of polyethylene (B3416737) glycol (PEG) for pH control | Powder with grain size ≤1μm | wikipedia.org |

| Hydrothermal | Neodymium(III) nitrate, Sodium hydroxide | 180 °C, 20 h, pH 10 | Uniform nanorods with diameters of 5-10 nm and lengths of 20-30 nm | chalcogen.ro |

| Direct Hydration | Neodymium oxide, Water | H₂O/Nd₂O₃ molar ratio: 6.2, Reaction time: 240 min, Stirring rate: 300 rpm | Spherical particles with a median size of approximately 629 nm | sci-hub.se |

| Hydrothermal | Neodymium oxide, Water | pH 9.5, 180°C, 12 h | Crystalline nanorods | researchgate.net |

Research Findings: Thermal Decomposition of Neodymium(III) Hydroxide

| Decomposition Step | Temperature Range (°C) | Process | Resulting Product | Reference |

|---|---|---|---|---|

| 1 | 45 - 270 | Evaporation of adsorbed water | - | chalcogen.ro |

| 2 | 270 - 430 | Dehydration and decomposition of Nd(OH)₃ | NdOOH | chalcogen.ro |

| 3 | 430 - 650 | Phase transformation of NdOOH | Hexagonal Nd₂O₃ | chalcogen.ro |

| - | ~500 | Calcination of Nd(OH)₃ nanowires | C-type Nd₂O₃ nanowires | researchgate.net |

Properties

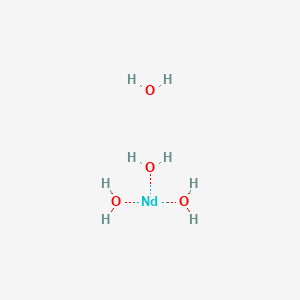

Molecular Formula |

H8NdO4 |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

neodymium;tetrahydrate |

InChI |

InChI=1S/Nd.4H2O/h;4*1H2 |

InChI Key |

YYOYEZIAOMWDLH-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[Nd] |

Origin of Product |

United States |

Synthesis Methodologies for Neodymium Iii Hydroxide Hydrate

Solution-Based Precipitation Techniques for Neodymium(III) Hydroxide (B78521) Hydrate (B1144303)

Solution-based precipitation represents a common and versatile approach for synthesizing Neodymium(III) hydroxide hydrate. These methods involve the reaction of a soluble neodymium salt with a precipitating agent in an aqueous solution, leading to the formation of the insoluble hydroxide.

Chemical Co-precipitation Approaches

Chemical co-precipitation is a widely utilized method for the synthesis of Neodymium(III) hydroxide. This technique involves dissolving a neodymium salt, such as neodymium(III) nitrate (B79036), in a solution and then adding a base, like sodium hydroxide or ammonium (B1175870) hydroxide, to induce precipitation. wikipedia.org The process is influenced by several factors, including the pH of the solution, the reaction temperature, and the rate of addition of the precipitating agent.

For instance, reacting neodymium(III) nitrate with ammonia (B1221849) water can produce Neodymium(III) hydroxide. wikipedia.org In a specific example, a solution of neodymium(III) nitrate (40g/L) is treated with 0.50 mol/L ammonia water at a rate of 1.5 mL/min. The use of polyethylene (B3416737) glycol helps in controlling the pH, resulting in the formation of Neodymium(III) hydroxide powder with a particle size of less than or equal to 1μm. wikipedia.org However, inhomogeneous mixing during co-precipitation can sometimes lead to the formation of impurity phases.

Homogeneous Precipitation through Urea (B33335) Decomposition

Homogeneous precipitation using urea offers a method for producing fine and uniform particles of metal hydroxides and oxides. researchgate.netprimescholars.combendola.com In this process, the slow decomposition of urea in an aqueous solution at elevated temperatures generates ammonia and carbon dioxide. researchgate.net This gradual release of ammonia leads to a smooth and uniform increase in the pH of the solution, facilitating the controlled precipitation of metal hydroxides with well-defined morphologies. researchgate.netprimescholars.com

The process typically involves heating a solution containing a neodymium salt and urea. For example, a mixture containing Neodymium(III) nitrate hexahydrate and urea dissolved in deionized water is heated to 90°C and maintained for several hours to allow for sedimentation. primescholars.combendola.com The resulting precipitate is then typically calcined at high temperatures to obtain neodymium oxide nanoparticles. primescholars.combendola.com While this method is often used for synthesizing oxides, the initial precipitate is a hydrated precursor. The slow hydrolysis of urea ensures a homogeneous increase in the hydroxyl ion concentration, which can be controlled by adjusting the temperature. google.com

Controlled pH Precipitation

Controlled pH precipitation is a critical factor in synthesizing Neodymium(III) hydroxide with desired characteristics. The pH of the reaction medium directly influences the formation and properties of the precipitate. Precipitation of rare earth hydroxides, including neodymium, typically occurs in a specific pH range. For neodymium, precipitation from a chloride solution has been observed to start at a pH of 6.6, with maximum weight obtained at a pH of 7.2. meral.edu.mm

In laboratory syntheses, the pH is often adjusted to a specific value to ensure complete precipitation and control particle size. For example, a 0.01 M aqueous solution of neodymium(III) nitrate can have its pH adjusted to 10 using a 3 M sodium hydroxide solution before further processing. chalcogen.ro Similarly, the synthesis of Neodymium(III) hydroxide can be carried out by maintaining a pH between 8 and 10. This careful control over pH is essential for obtaining a pure product and preventing the co-precipitation of other metal hydroxides when working with mixed rare earth solutions.

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled size and morphology. These methods involve chemical reactions in a closed system, such as an autoclave, at elevated temperatures and pressures.

Microwave-Assisted Hydrothermal Routes

The microwave-assisted hydrothermal method is a rapid and energy-efficient technique for synthesizing nanomaterials. nih.govelsevierpure.com This approach combines the advantages of hydrothermal synthesis with the rapid and uniform heating provided by microwaves. nih.gov This method can significantly reduce the reaction time and temperature compared to conventional hydrothermal methods. nih.gov

In a typical synthesis, a precursor solution is placed in a microwave-transparent vessel and subjected to microwave irradiation. This process can be used to synthesize a variety of nanomaterials, including perovskite oxides and garnets. nih.gov For instance, gadolinium iron garnets have been synthesized using a microwave hydrothermal method at 160°C for just 45 minutes. nih.gov While specific examples for this compound are less detailed, the principles of this method are applicable. The rapid heating can lead to the formation of high-purity and fine-particle-sized powders in a short time, often avoiding the agglomeration seen with traditional heating methods. nih.gov

Autoclave-Based Hydrothermal Crystallization

Autoclave-based hydrothermal crystallization is a conventional method for producing high-quality crystalline materials. This technique involves heating a precursor solution in a sealed vessel, known as an autoclave, to temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystals.

This method has been successfully employed for the synthesis of Neodymium(III) hydroxide nanostructures. For example, one-dimensional Nd(OH)₃ nanorods have been prepared through a hydrothermal reaction at 180°C for 20 hours. chalcogen.ro In this process, an aqueous solution of neodymium(III) nitrate is adjusted to a pH of 10 and heated in a Teflon-lined stainless-steel autoclave. chalcogen.ro The resulting product consists of uniform nanorods. chalcogen.ro Similarly, hexagonal neodymium hydroxide nanowires, with diameters of 20-40 nm and lengths of several micrometers, have been synthesized via a hydrothermal reaction in an alkaline solution at 180°C for 45 hours. researchgate.net The morphology, aspect ratio, and crystallinity of the final product can be influenced by factors such as hydrothermal temperature, alkaline concentration, and the specific alkaline reagent used (e.g., KOH, NaOH, LiOH). researchgate.net

Synthesis Parameters and Resulting Morphologies

The table below summarizes key parameters and outcomes for various synthesis methods of this compound.

| Synthesis Method | Precursors | Temperature (°C) | Time | pH | Resulting Morphology | Reference |

| Chemical Co-precipitation | Nd(NO₃)₃, NH₃·H₂O | Room Temperature | - | Controlled with polyethylene glycol | Powder (≤1μm) | wikipedia.org |

| Controlled pH Precipitation | Nd(NO₃)₃, NaOH | Room Temperature | - | 10 | Precipitate | chalcogen.ro |

| Hydrothermal Crystallization | Nd(NO₃)₃, NaOH | 180 | 20 h | 10 | Nanorods | chalcogen.ro |

| Hydrothermal Crystallization | Neodymium salt, alkaline solution | 180 | 45 h | Alkaline | Nanowires (20-40 nm diameter) | researchgate.net |

| Homogeneous Precipitation | Nd(NO₃)₃·6H₂O, Urea | 90 | 3-4 h | Increases gradually | Sediment | primescholars.combendola.com |

Influence of Reaction Parameters on Hydrothermal Synthesis of this compound

Hydrothermal synthesis is a prevalent method for producing crystalline Neodymium(III) hydroxide due to its ability to control particle size and morphology. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. nih.gov The key reaction parameters—temperature, pressure, pH, and reaction time—play a crucial role in determining the final product's characteristics. rsc.orgmdpi.com

Research indicates that temperature is a critical factor influencing the stoichiometry and phase of the resulting product. For instance, at milder conditions of 140°C, a precursor with a mixed hydroxide-acetate stoichiometry, Nd(OH)₂.₄₅(Ac)₀.₅₅·0.45H₂O, was formed. rsc.org In contrast, increasing the temperature to 180°C under severe conditions leads to the formation of pure, hexagonal Nd(OH)₃. rsc.orgchalcogen.ro This demonstrates that higher temperatures favor the complete hydrolysis and formation of the pure hydroxide phase.

The pH of the reaction medium is another dominant parameter. The synthesis of Nd(OH)₃ nanorods via the hydrothermal method is typically conducted in an alkaline solution. chalcogen.ro A common approach involves adjusting an aqueous solution of a neodymium salt, such as Neodymium(III) nitrate, to a pH of 10 with a base like Sodium Hydroxide or ammonia water. chalcogen.rowikipedia.org This alkaline environment facilitates the precipitation of the hydroxide.

Reaction time also affects the crystallinity and morphology of the final product. A typical hydrothermal process for producing Nd(OH)₃ nanorods involves heating at 180°C for a duration of 20 hours to ensure complete reaction and crystallization. chalcogen.ro

| Parameter | Condition | Observed Outcome | Reference |

|---|---|---|---|

| Temperature | 140 °C | Formation of a fibrous precursor with Nd(OH)₂.₄₅(Ac)₀.₅₅·0.45H₂O stoichiometry. | rsc.org |

| 180 °C | Formation of pure hexagonal Nd(OH)₃ nanorods. | rsc.orgchalcogen.ro | |

| pH | 10 (Alkaline) | Facilitates the formation and precipitation of Nd(OH)₃. | chalcogen.ro |

| Duration | 20 hours (at 180 °C) | Successful preparation of one-dimensional Nd(OH)₃ nanorods. | chalcogen.ro |

Direct Hydration of Neodymium Sesquioxides for this compound Production

The direct hydration of Neodymium sesquioxide (Nd₂O₃) presents a straightforward, green chemistry approach to producing Neodymium(III) hydroxide. chalcogen.ro This method leverages the natural reactivity of the oxide with water, a reaction that is notably exothermic. chalcogen.ro While the reaction can occur slowly at room temperature through the absorption of atmospheric moisture, it is often actively promoted through controlled heating to improve efficiency. chalcogen.ro

Mechanistic studies reveal that the hydration pathway is significantly influenced by the crystal structure of the starting Nd₂O₃. The hydration process for A-type (hexagonal) Nd₂O₃ occurs in a single step, directly forming Nd(OH)₃ after an induction period of approximately 30 minutes. chalcogen.ro In contrast, the hydration of C-type (cubic) Nd₂O₃ follows a two-step process, where an intermediate oxyhydroxide (NdOOH) is formed before the final conversion to Nd(OH)₃. chalcogen.ro The rate of hydration is ultimately governed by the basicity of the oxide, which is correlated with the ionic radius of the rare-earth metal ion. chalcogen.ro

Optimizing the direct hydration process is key to achieving high conversion rates and desirable product characteristics. Key parameters that have been systematically studied include the stirring mode, the molar ratio of water to oxide, and the reaction time. chalcogen.ro

Continuous stirring throughout the reaction is the most effective method, yielding a conversion rate of 99.6% and producing a product with small, well-dispersed particles. chalcogen.ro In contrast, unstirred reactions result in incomplete conversion (68.6%) and product hardening due to localized high temperatures. chalcogen.ro

The molar ratio of water to Nd₂O₃ is also critical. An optimal ratio of 6.2 has been identified, which achieves a 99.6% conversion rate while yielding a powdered product with excellent dispersion. chalcogen.ro Lower ratios lead to incomplete reactions, whereas higher ratios result in product agglomeration because the excess water absorbs the heat generated by the exothermic reaction, preventing its complete evaporation. chalcogen.ro

Regarding reaction time, studies show that after an initial induction period of about 30 minutes, the reaction proceeds steadily and reaches completion after approximately 240 minutes. chalcogen.ro

| Parameter | Condition | Conversion Rate | Product Characteristics | Reference |

|---|---|---|---|---|

| Stirring Mode | Continuous Stirring | 99.6% | Small particles, excellent dispersion. Max temp: 146 °C. | chalcogen.ro |

| Stirring stopped after water addition | 85.2% | Partial caking. Max temp: 135 °C. | chalcogen.ro | |

| No Stirring | 68.6% | Hardened product. Max temp: 119 °C. | chalcogen.ro | |

| H₂O:Nd₂O₃ Molar Ratio | < 6.2 | Low | Incomplete reaction. | chalcogen.ro |

| 6.2 (Optimal) | 99.6% | Powder with excellent dispersion. | chalcogen.ro | |

| 7.5 | 99.6% | Agglomerated product due to excess water. | chalcogen.ro | |

| Reaction Time | 240 minutes | ~100% | Complete conversion after a ~30 min induction period. | chalcogen.ro |

The crystalline structure of the initial neodymium sesquioxide has a definitive impact on the hydration mechanism. As established in mechanistic studies, the two common polymorphs of Nd₂O₃, A-type and C-type, follow distinct reaction pathways upon exposure to water vapor. chalcogen.ro

A-type Nd₂O₃ (Hexagonal): This structure facilitates a direct, one-step conversion to Neodymium(III) hydroxide [Nd(OH)₃]. chalcogen.ro

C-type Nd₂O₃ (Cubic): This structure undergoes a more complex, two-step hydration. It first transforms into an intermediate neodymium oxyhydroxide (NdOOH) phase, which subsequently hydrates further to form the final Nd(OH)₃ product. chalcogen.ro

This difference underscores the importance of the material's solid-state chemistry in dictating the course of its reaction with water.

Microemulsion-Mediated Synthesis of this compound

The microemulsion method is an advanced technique for synthesizing nanoparticles with a high degree of control over their size and shape. researchgate.netresearchgate.net This method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant and often a co-surfactant. researchgate.netyoutube.com The resulting system contains nanoscale water droplets dispersed in a continuous oil phase (a water-in-oil microemulsion), which act as confined "nanoreactors" for the synthesis. nih.gov

In the synthesis of Neodymium(III) hydroxide, aqueous solutions of a neodymium salt and a precipitating agent are confined within these separate nanoreactors. The subsequent mixing and collision of these droplets initiate the precipitation of Nd(OH)₃ within a controlled volume, thereby regulating particle growth. researchgate.netnih.gov

Research has shown that by varying the molar ratio of water to the surfactant (commonly cetyltrimethylammonium bromide, or CTAB), denoted as ω, it is possible to control the morphology of the resulting Nd(OH)₃ nanoparticles, producing distinct shapes such as cubes, spheres, and ovals. researchgate.net The surfactant molecules can also adsorb onto the surface of the newly formed hydroxide particles, which helps to prevent their aggregation. researchgate.net

Electrochemical and Electrodeposition Methods for this compound

Electrochemical methods are cited as a potential route for the preparation of Neodymium(III) hydroxide. chalcogen.ro However, the available research literature on the electrodeposition of neodymium compounds predominantly focuses on the deposition of metallic neodymium rather than its hydroxide. rsc.orgsolvomet.euresearchgate.net These processes typically involve the reduction of neodymium ions from organic electrolytes or high-temperature molten salts to form a metallic layer. rsc.orgresearchgate.net

While the electrosynthesis of related materials like neodymium oxide nanorods has been mentioned, detailed, peer-reviewed studies describing a specific electrochemical or electrodeposition process for the direct synthesis of this compound are not widely available in the current body of scientific literature. americanelements.com Therefore, this remains a less-documented synthesis route compared to precipitation, hydrothermal, and hydration methods.

Chemical Bath Deposition of this compound Related Structures

Information regarding the specific synthesis of this compound via the chemical bath deposition (CBD) method is not extensively detailed in the surveyed scientific literature. While CBD is a known technique for depositing thin films of various metal hydroxides and oxides, its direct application for creating this compound structures is not prominently documented. Further research is required to ascertain specific protocols and outcomes for this particular synthesis route.

Precursor-Based Synthesis and Thermal Conversion to this compound and Derivatives

Precursor-based methods are common for synthesizing this compound. These techniques involve the chemical transformation of a neodymium-containing precursor into the desired hydroxide compound, which can then be thermally converted to other derivatives like neodymium oxide.

One prevalent method involves the reaction of a neodymium salt with a base in an aqueous solution. For instance, Neodymium(III) nitrate can react with ammonia water to precipitate Neodymium(III) hydroxide. wikipedia.org To control the particle size and achieve a grain size of less than or equal to 1 micrometer, specific concentrations and addition rates are employed, along with a pH-controlling agent like polyethylene glycol. wikipedia.org

Another significant precursor-based approach is the hydrothermal method. In a typical procedure, an aqueous solution of Neodymium(III) nitrate has its pH adjusted to 10 using a sodium hydroxide solution. chalcogen.ro This mixture is then subjected to hydrothermal treatment, for example at 180°C for 20 hours, which results in the formation of uniform Nd(OH)₃ nanorods. chalcogen.ro These nanostructures can then be thermally treated (calcined) to form other neodymium compounds.

The direct hydration of Neodymium(III) oxide (Nd₂O₃) is another effective precursor-based synthesis route. sci-hub.se This method leverages the strong affinity of neodymium oxide for water. sci-hub.se While the reaction is slow at room temperature, it can be accelerated by heating, as the hydration process itself is exothermic. sci-hub.se The efficiency of this conversion is influenced by factors such as the molar ratio of water to neodymium oxide, with higher ratios generally leading to increased conversion rates. sci-hub.se

Research Findings on Precursor-Based Synthesis:

| Synthesis Method | Precursor(s) | Reagents/Conditions | Resulting Product | Reference |

| Precipitation | Neodymium(III) nitrate (Nd(NO₃)₃) | Ammonia water (NH₃·H₂O), Polyethylene glycol | Neodymium(III) hydroxide (Nd(OH)₃) powder (≤1μm) | wikipedia.org |

| Hydrothermal | Neodymium(III) nitrate (Nd(NO₃)₃) | Sodium hydroxide (NaOH) solution (to pH 10), 180°C for 20 h | Neodymium(III) hydroxide (Nd(OH)₃) nanorods | chalcogen.ro |

| Direct Hydration | Neodymium(III) oxide (Nd₂O₃) | Water (H₂O), Heat | Neodymium(III) hydroxide (Nd(OH)₃) powder | sci-hub.se |

The thermal conversion of the synthesized Neodymium(III) hydroxide is a critical subsequent step for producing derivatives, particularly Neodymium(III) oxide (Nd₂O₃). When Nd(OH)₃ nanorods produced via the hydrothermal method are calcined at temperatures of 550°C and above for 2 hours, they transform into hexagonal Nd₂O₃ nanorods, largely retaining their original morphology. chalcogen.ro Thermogravimetric analysis indicates that the conversion of Nd(OH)₃ to Nd₂O₃ occurs over a temperature range of 45°C to 650°C, involving evaporation and dehydration steps. chalcogen.ro

Thermal Conversion of Neodymium(III) Hydroxide:

| Precursor Material | Calcination Temperature | Duration | Final Product | Key Finding | Reference |

| Nd(OH)₃ Nanorods | 450–600°C | 2 hours | Hexagonal Nd₂O₃ Nanorods | Phase transformation from hexagonal Nd(OH)₃ to hexagonal Nd₂O₃ occurs. | chalcogen.ro |

| Nd(OH)₃ Nanorods | 550°C | 2 hours | Nd₂O₃ Nanorods | The nanorod shape is maintained after conversion. | chalcogen.ro |

Nanostructure and Morphological Engineering of Neodymium Iii Hydroxide Hydrate

Fabrication of Neodymium(III) Hydroxide (B78521) Hydrate (B1144303) Nanorods

The synthesis of one-dimensional Neodymium(III) hydroxide hydrate nanorods has been a significant area of research, with various methods developed to control their size and shape.

Template-Assisted Synthesis of this compound Nanorods

Template-assisted methods offer a reliable route to produce nanorods with well-defined dimensions. One approach involves the use of cetyltrimethylammonium bromide (CTAB) as a soft template. In this method, the presence of CTAB facilitates the formation of neodymium hydroxide nanotubes with an average outer diameter of approximately 20 nm, an inner diameter of about 2 nm, and lengths ranging from 100 to 120 nm. researchgate.net Another study utilized SDBS micelles as a template to manufacture uniform hexagonal one-dimensional neodymium oxide nanorods with diameters ranging from 20 to 70 nm, which were formed from neodymium hydroxide nanorod precursors. researchgate.net

Surfactant-Free Approaches for this compound Nanorods

Surfactant-free methods provide a simpler and more cost-effective way to synthesize this compound nanorods. One-dimensional Nd(OH)₃ nanorods have been successfully synthesized via a hydrothermal technique using industrial neodymium oxide (Nd₂O₃) ultra-micro powders as the starting material without any surfactants. researchgate.net In the absence of a surfactant like CTAB, neodymium hydroxide nanorods are formed instead of nanotubes. researchgate.net These nanorods can then serve as precursors for the production of Nd₂O₃ nanorods through a dehydration process at 550°C. researchgate.net Another surfactant-free method involves a hydrothermal reaction at 180°C for 20 hours, which also yields one-dimensional Nd(OH)₃ nanorods. chalcogen.ro

Synthesis and Control of this compound Nanoparticles

The synthesis of this compound nanoparticles with controlled morphology has been achieved through various methods, including microemulsion and hydrothermal techniques. In microemulsion systems, different morphologies such as cubes, spheres, and oval-like structures of Nd(OH)₃ nanoparticles have been synthesized. researchgate.net The morphology of these nanoparticles can be controlled by varying the molar ratio of water to the surfactant CTAB. researchgate.net

Hydrothermal synthesis is another prominent method. Nanometric precursors of neodymium oxide with various morphologies have been prepared using a hydrothermal reaction route, where the reaction conditions play a key role in determining the final product's morphology and structure. researchgate.net For instance, crystalline Nd(OH)₃ nanorods with high purity and good structural uniformity can be mass-produced through a 12-hour cycle at 180°C in a solution with a pH of 9.5 and a neodymium source concentration of 0.12 mol/L. researchgate.net Additionally, the choice of precipitating agent, such as ammonia (B1221849), ethylenediamine, triethylenetetramine, and tetraethylenepentamine, has been shown to influence the grain size and shape of both neodymium hydroxide and the resulting neodymium oxide nanoparticles. whiterose.ac.uk

Influence of Synthesis Conditions on this compound Morphology (e.g., pH, temperature, precursor concentration)

The morphology of this compound is highly sensitive to the synthesis conditions. Key parameters that have a significant influence include temperature, pH, precursor concentration, and reaction time.

Temperature: The hydrothermal temperature has a direct effect on the growth and crystallinity of neodymium hydroxide nanowires. researchgate.net For example, at a mild temperature of 140°C, a precursor with a fibrous morphology is obtained, whereas at a more severe condition of 180°C, Nd(OH)₃ hydroxide is formed. researchgate.net

pH: The pH of the reaction solution is a critical factor in controlling the morphology. Crystalline Nd(OH)₃ nanorods with high purity and uniformity can be produced in a solution with a pH value of 9.5. researchgate.net In another study, a pH of 10 was used in a hydrothermal method to prepare uniform Nd(OH)₃ nanorods. chalcogen.ro

Precursor Concentration: The concentration of the neodymium source also plays a crucial role. A concentration of 0.12 mol/L of the neodymium source was found to be optimal for producing crystalline Nd(OH)₃ nanorods with good structural uniformity. researchgate.net

Alkaline Concentration and Reagent: The concentration of the alkaline solution and the type of alkaline reagent (e.g., KOH, NaOH, LiOH) affect the morphology, aspect ratio, and crystallinity of the final products. researchgate.net For instance, using NaOH solution at the same hydrothermal temperature and alkaline concentration resulted in neodymium hydroxide nanowires with better purity and a higher aspect ratio. researchgate.net

Stirring and Reaction Time: The stirring mode and reaction time also impact the final product. Continuous stirring during the hydration of Nd₂O₃ can lead to blocky particles of neodymium hydroxide powder with uniform size and excellent dispersion. sci-hub.se A reaction time of 12 hours at 180°C has been shown to produce crystalline Nd(OH)₃ nanorods. researchgate.net

Table 1: Influence of Synthesis Conditions on this compound Morphology

| Parameter | Condition | Resulting Morphology | Reference |

|---|---|---|---|

| Temperature | 140 °C (hydrothermal) | Fibrous morphology | researchgate.net |

| Temperature | 180 °C (hydrothermal) | Nd(OH)₃ hydroxide | researchgate.net |

| pH | 9.5 | Crystalline nanorods | researchgate.net |

| pH | 10 | Uniform nanorods | chalcogen.ro |

| Precursor Concentration | 0.12 mol/L (neodymium source) | Crystalline nanorods with good structural uniformity | researchgate.net |

| Alkaline Reagent | NaOH | Nanowires with better purity and higher aspect ratio | researchgate.net |

| Stirring | Continuous stirring | Uniform, well-dispersed blocky particles | sci-hub.se |

| Reaction Time | 12 hours (at 180 °C) | Crystalline nanorods | researchgate.net |

Relationship between this compound Nanostructure and Resulting Material Characteristics

The nanostructure of this compound directly influences the properties of the resulting materials, particularly after calcination to form neodymium oxide (Nd₂O₃). The morphology of the Nd(OH)₃ precursor is often retained in the final Nd₂O₃ product. For example, Nd(OH)₃ nanoparticles with cubic, spherical, and oval-like morphologies, when calcined at 900°C, yield Nd₂O₃ nanoparticles with the same respective structures. researchgate.net

The dimensions of the nanostructures also play a role. Nd(OH)₃ nanorods with diameters of about 5-10 nm and lengths of 20-30 nm, when calcined at 550°C, transform into Nd₂O₃ nanorods with an increased length of 200-300 nm. chalcogen.ro The crystallinity of the material is also affected by the synthesis and subsequent treatment. For instance, the selected area electron diffraction patterns of hydrothermally synthesized Nd(OH)₃ nanorods indicate a high degree of crystallinity. whiterose.ac.uk

Furthermore, the nanostructure can impact the material's surface area. Neodymium hydroxide nanotubes synthesized using a CTAB template exhibit a high BET surface area of 495.71 m²/g. researchgate.net The physicochemical and magnetic properties of neodymium compounds have been found to be entirely dependent on their morphology. whiterose.ac.uk

Advanced Characterization Methodologies for Neodymium Iii Hydroxide Hydrate

Spectroscopic Investigation Techniques

Spectroscopic methods are crucial for probing the molecular and electronic structure of Neodymium(III) hydroxide (B78521) hydrate (B1144303). These techniques provide detailed information on functional groups, vibrational modes, and electronic transitions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a compound by measuring the absorption of infrared radiation. mdpi.comnih.gov In the analysis of Neodymium(III) hydroxide hydrate, FTIR is particularly effective for characterizing the hydroxyl (-OH) groups, which are fundamental to its structure.

The FTIR spectrum of Nd(OH)₃ typically displays several key absorption bands. A sharp, narrow band observed around 3608 cm⁻¹ is attributed to the stretching vibrations of the hydroxyl groups (O-H) within the Nd(OH)₃ crystal lattice. researchgate.net Additionally, a broader absorption band often appears around 3430-3450 cm⁻¹, which is assigned to the stretching and bending vibrations of water molecules (H₂O) absorbed onto the surface of the material. researchgate.netbendola.com The presence of these bands confirms the hydrated nature of the compound.

Other significant peaks include those in the lower frequency region. Vibrations corresponding to the Nd-O bond are typically observed around 409 cm⁻¹. bendola.com Peaks at approximately 684 cm⁻¹ and 847 cm⁻¹ are also attributed to the vibrations of the OH groups in the Nd(OH)₃ structure. researchgate.net The process of thermal annealing, which converts Nd(OH)₃ to Neodymium(III) oxide (Nd₂O₃), can be monitored using FTIR. As the temperature increases, the intensity of the OH bond vibrations decreases, indicating the dehydration of the hydroxide. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| ~3608 | O-H stretching vibration in Nd(OH)₃ lattice | researchgate.netresearchgate.net |

| ~3430-3450 | Stretching and bending vibrations of adsorbed H₂O | researchgate.netbendola.com |

| ~1631 | Bending vibration of adsorbed H₂O | bendola.com |

| ~847 | OH group bond vibrations | researchgate.net |

| ~684 | OH group bond vibrations | researchgate.net |

Raman spectroscopy serves as a complementary technique to FTIR for investigating the vibrational modes of materials. researchgate.net It is particularly sensitive to the vibrations of the crystal lattice. Neodymium(III) hydroxide crystallizes in a hexagonal structure with the space group P6₃/m. researchgate.net Factor group analysis of this structure predicts Raman-active vibrations designated as A₁g, E₁g, and E₂g. researchgate.net

The Raman spectrum of Nd(OH)₃ shows distinct peaks corresponding to these vibrational modes. The E₂g and A₁g modes are associated with the translational behavior of the anions, while the E₁g mode arises from the liberation of the -OH dipole. researchgate.net A sharp band is also identified around 3601 cm⁻¹, which can be assigned to surface OH groups, and its intensity may also relate to crystal defects. researchgate.net

Studies comparing the Raman spectra of different lanthanide hydroxides, such as La(OH)₃, Pr(OH)₃, and Nd(OH)₃, reveal a shift in the Raman-active modes (A₁g, E₁g, E₂g) to higher wavenumbers from Lanthanum to Neodymium. This shift is attributed to the lanthanide contraction phenomenon, which leads to a decrease in the cation-to-anion (Ln-OH) distance. researchgate.net

Table 2: Raman Vibrational Modes in Lanthanide (Ln) Hydroxides

| Compound | A₁g Mode (cm⁻¹) | E₂g Mode (cm⁻¹) | E₁g Mode (cm⁻¹) | Surface OH (cm⁻¹) | Source(s) |

|---|---|---|---|---|---|

| La(OH)₃ | ~321 | ~448 | ~507 | ~3601 | researchgate.net |

| Pr(OH)₃ | ~332 | ~452 | ~511 | ~3601 | researchgate.net |

Photoluminescence (PL) spectroscopy is a key technique for analyzing the light-emitting properties of materials. While Neodymium(III) hydroxide itself is not the primary subject of PL studies, its role as a precursor for Neodymium(III) oxide (Nd₂O₃) nanoparticles makes its characterization important. The properties of the Nd(OH)₃ precursor, such as particle size and crystallinity, can influence the luminescent qualities of the resulting oxide. whiterose.ac.uk

Nd₂O₃ is known for its applications in luminescent materials, with a wide bandgap that allows for emissions across the UV, blue, green, and red regions of the spectrum. bendola.com The luminescence of Nd³⁺ ions in a host material often results from an "antenna" effect, where the surrounding ligands or host lattice absorb excitation energy and transfer it to the Nd³⁺ ion, which then emits light through its characteristic 4f-4f electronic transitions. nih.gov The presence of O-H bonds in the vicinity of the Nd³⁺ ion can be detrimental to its optical properties, as these bonds can lead to effective radiationless transitions, quenching the luminescence. nih.gov Therefore, the complete conversion of Nd(OH)₃ to Nd₂O₃ is crucial for achieving high-efficiency luminescence. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a substance. nih.gov For Neodymium(III) compounds, the UV-Vis spectrum is characterized by multiple sharp and distinct absorption bands. These bands arise from f-f electronic transitions of the Nd³⁺ ion, which are typically forbidden by selection rules but become partially allowed due to interactions with the local crystal field. osti.gov

The complexation of the Nd³⁺ aqua ion with various ligands, including hydroxide and others like gluconate, can be studied using UV-Vis spectroscopy. researchgate.net The positions and intensities of the absorption bands are sensitive to the coordination environment of the Nd³⁺ ion. For example, Nd³⁺ exhibits several absorption bands in the visible region, making it a suitable candidate for spectroscopic analysis even in the presence of interfering ions. osti.gov The formation of complexes, such as with gluconate, is studied by observing changes in the molar absorbance spectra across different pH values and ligand-to-metal ratios. researchgate.net These studies help in understanding the speciation and structure of neodymium complexes in solution. researchgate.net

Table 3: Selected UV-Vis Absorption Bands for Neodymium(III) Ion

| Wavelength Region (nm) | Electronic Transition (from ⁴I₉/₂) | Source(s) |

|---|---|---|

| ~354 | ⁴D₃/₂ | osti.gov |

| ~520 | ²K₁₃/₂, ⁴G₇/₂ | osti.gov |

| ~580 | ⁴G₅/₂, ²G₇/₂ | osti.gov |

| ~740 | ⁴F₇/₂, ⁴S₃/₂ | osti.gov |

| ~800 | ⁴F₅/₂, ²H₉/₂ | osti.gov |

Diffraction and Microscopic Techniques

Diffraction and microscopy are essential for determining the crystal structure, phase purity, and morphology of this compound.

X-ray Diffraction (XRD) is the primary technique for identifying the crystallographic structure and phase purity of crystalline materials. scienceopen.com For Neodymium(III) hydroxide, XRD patterns consistently confirm a hexagonal crystal structure. sci-hub.sechalcogen.roscielo.org.mx The diffraction peaks obtained from experimental samples are matched with standard patterns from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

The XRD pattern of pure Nd(OH)₃ shows sharp and strong diffraction peaks, indicating a high degree of crystallinity. chalcogen.ro These peaks correspond to specific crystallographic planes of the hexagonal lattice. Standard reference patterns for hexagonal Nd(OH)₃ include JCPDS No. 83-2035 and JCPDS No. 70-0214. researchgate.netchalcogen.ro The sharpness of the diffraction peaks can also provide information about the crystallite size; broader peaks often indicate smaller nanocrystals or a less crystalline nature. researchgate.net Studies have shown that as synthesis conditions like aging time are extended, the diffraction peaks become sharper and stronger, signifying an improvement in the crystallinity of the Nd(OH)₃ product. researchgate.net

Table 4: Representative X-ray Diffraction Peaks for Hexagonal Nd(OH)₃ (JCPDS #83-2035)

| 2θ (degrees) | (hkl) Plane | Source(s) |

|---|---|---|

| ~16.0 | (100) | researchgate.netresearchgate.net |

| ~27.8 | (101) | researchgate.netresearchgate.net |

| ~32.3 | (200) | researchgate.netresearchgate.net |

| ~34.8 | (111) | researchgate.netresearchgate.net |

| ~40.0 | (201) | researchgate.netresearchgate.net |

| ~46.9 | (210) | researchgate.netresearchgate.net |

| ~49.0 | (112) | researchgate.netresearchgate.net |

Scanning Electron Microscopy (SEM) for Surface Morphology of this compound

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. mdpi.com In the study of this compound, SEM analysis reveals critical information about particle shape, size distribution, and aggregation.

Detailed research findings indicate that the morphology of Neodymium(III) hydroxide is highly dependent on the synthesis conditions. For instance, Nd(OH)₃ synthesized via a hydrothermal method at 180°C for 20 hours consists of uniform nanorods. chalcogen.ro These nanorods are characterized by their straightness and smooth surfaces, with diameters in the range of 5-10 nm and lengths of 20-30 nm. chalcogen.ro Upon calcination at 550°C for 2 hours to form Neodymium(III) oxide (Nd₂O₃), the nanorod morphology is retained, though the dimensions increase to a length of 200-300 nm. chalcogen.ro

In another study using a hydration method, the stirring conditions during synthesis were found to significantly impact the final product's morphology. sci-hub.se Continuous stirring throughout the experimental process resulted in Nd(OH)₃ with small particles and excellent dispersion. sci-hub.se Conversely, a lack of stirring led to the formation of larger, hardened particles due to localized high temperatures, while intermittent stirring resulted in agglomerated particles. sci-hub.se

The influence of synthesis parameters on morphology is a recurring theme. Hydrothermal synthesis using industrial neodymium oxide ultra-micro powders has been shown to produce one-dimensional nanorods of Nd(OH)₃. researchgate.net The reaction temperature, pH value, monomer concentration, and reaction time all have a substantial influence on the morphological evolution of the final products. researchgate.net

Table 1: Influence of Synthesis Conditions on Nd(OH)₃ Morphology Observed by SEM

| Synthesis Method | Key Parameters | Observed Morphology | Particle Size | Source |

| Hydrothermal | 180°C, 20 h | Uniform nanorods | Diameter: 5-10 nm, Length: 20-30 nm | chalcogen.ro |

| Hydration | Continuous stirring | Small, well-dispersed particles | Not specified | sci-hub.se |

| Hydration | No stirring | Hardened, larger particles | Not specified | sci-hub.se |

| Hydration | Intermittent stirring | Agglomerated particles | Not specified | sci-hub.se |

Transmission Electron Microscopy (TEM) for Nanostructure Visualization and Lattice Spacing Analysis of this compound

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal nanostructure and the analysis of crystallographic details such as lattice spacing. For this compound, TEM analysis corroborates and expands upon the morphological findings from SEM, providing a clearer view of the individual nanoparticles and their crystalline nature.

TEM images of hydrothermally synthesized Nd(OH)₃ have confirmed the presence of relatively uniform nanorods with lengths of 20-30 nm and diameters of about 5 nm, consistent with SEM observations. chalcogen.ro High-resolution TEM (HRTEM) can reveal the high crystallinity of these nanostructures through the visualization of well-defined lattice fringes. For instance, in a study on lanthanum hydroxide nanorods, a related rare-earth hydroxide, HRTEM displayed lattice fringes with a separation corresponding to the most intense X-ray diffraction peak, indicating high crystallinity. researchgate.net

The calcination of Nd(OH)₃ nanorods to Nd₂O₃ and the subsequent changes in size have also been monitored by TEM. As the calcination temperature increases from 450°C to 600°C, the length and diameter of the resulting Nd₂O₃ nanorods increase, indicating particle growth at higher temperatures. chalcogen.ro TEM analysis has been instrumental in characterizing the nanostructures of terbium(III) complexes, which, similar to neodymium compounds, can be prepared with specific morphologies like nanorods and plates through hydrothermal methods. researchgate.net

Table 2: Nanostructural Details of Neodymium Hydroxide and its Derivatives from TEM

| Material | Synthesis/Treatment | Observed Nanostructure | Dimensions | Lattice Spacing/Crystallinity | Source |

| Nd(OH)₃ | Hydrothermal | Uniform nanorods | Length: 20-30 nm, Diameter: ~5 nm | High crystalline degree indicated by sharp diffraction peaks | chalcogen.ro |

| Nd₂O₃ | Calcination of Nd(OH)₃ at 450°C | Nanorods | Length: 200 nm, Diameter: 20 nm | - | chalcogen.ro |

| Nd₂O₃ | Calcination of Nd(OH)₃ at 500°C | Nanorods | Length: 200-250 nm, Diameter: 30-35 nm | - | chalcogen.ro |

| Nd₂O₃ | Calcination of Nd(OH)₃ at 600°C | Nanorods | Length: 200-400 nm, Diameter: 40-60 nm | - | chalcogen.ro |

Elemental and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States in this compound Containing Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For systems containing this compound, XPS is instrumental in confirming the presence of neodymium, oxygen, and adventitious carbon on the surface and, most importantly, in determining the oxidation state of neodymium. researchgate.net

The analysis involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. In the XPS spectrum of a neodymium-containing compound, the presence of neodymium, oxygen, and carbon can be confirmed through a survey scan. researchgate.net

High-resolution spectra of specific regions are then acquired to determine the chemical states. The Neodymium 3d region is of particular interest. It typically shows two main spin-orbit components, the Nd 3d₅/₂ and Nd 3d₃/₂ peaks. The binding energies of these peaks are characteristic of the neodymium's oxidation state. For neodymium in the +3 oxidation state (Nd³⁺), as expected in this compound, these peaks appear at specific binding energy values. researchgate.netxpsdatabase.net For instance, studies on neodymium oxalate (B1200264) have shown the Nd 3d₅/₂ and Nd 3d₃/₂ peaks at binding energies of approximately 982.4 eV and 1005.5 eV, respectively, which is indicative of the Nd³⁺ state. researchgate.net The energy separation between these two peaks is also a key indicator. researchgate.net

The O 1s spectrum provides information about the oxygen-containing species. In a hydrated hydroxide compound, the O 1s signal can be deconvoluted into multiple peaks corresponding to the metal-hydroxide (Nd-OH) bonds, and adsorbed or lattice water (H₂O). mdpi.comresearchgate.net XPS can also detect changes in the oxidation state, for example, the reduction of a metal ion, which would be observable as a shift in the binding energy peaks. mdpi.com

It is important to note that peak fitting may be necessary, and potential overlaps with other elemental signals, such as the O KLL Auger peaks with the Nd 3d region, must be considered. In such cases, other neodymium peaks like the Nd 4d peak may be used for analysis. thermofisher.com

Table 1: Typical XPS Binding Energies for Neodymium (Nd³⁺) Species

| XPS Region | Binding Energy (eV) | Significance |

| Nd 3d₅/₂ | ~981 - 983 eV | Characteristic of Nd³⁺ oxidation state. researchgate.netxpsdatabase.net |

| Nd 3d₃/₂ | ~1003 - 1006 eV | Characteristic of Nd³⁺ oxidation state. researchgate.netresearchgate.net |

| O 1s | ~531 eV | Often associated with hydroxide (OH⁻) groups. mdpi.comresearchgate.net |

| O 1s | ~532 eV | Can be attributed to interlayer or adsorbed water. mdpi.com |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping of this compound Composites

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX or XEDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. carleton.edu When coupled with a Scanning Electron Microscope (SEM), EDS can be used to generate elemental maps, which visually represent the spatial distribution of elements across a sample's surface. This is particularly useful for analyzing composites containing this compound to understand the dispersion and homogeneity of the neodymium compound within the matrix material. thermofisher.comresearchgate.net

The process involves bombarding the sample with an electron beam from the SEM. This causes atoms in the sample to emit characteristic X-rays at energies specific to each element. carleton.edu An EDS detector separates these X-rays by their energy, generating a spectrum that shows peaks corresponding to the elements present. carleton.edu

By rastering the electron beam across a region of the composite, a complete X-ray spectrum is collected at each pixel. rsc.org The software can then generate a map for each detected element, where the brightness or color intensity at each point corresponds to the concentration of that element. thermofisher.comrsc.org For a this compound composite, this would allow for:

Visualization of Neodymium Distribution: Creating a map specifically for the neodymium L-alpha X-ray line to see how uniformly the this compound particles are distributed. thermofisher.com

Phase Identification: By overlaying maps of different elements (e.g., Neodymium, Oxygen, and elements from the matrix material), one can identify different phases and assess the association of neodymium with other components. thermofisher.com

Analysis of Agglomerates: EDS mapping can clearly show areas where the this compound particles may have agglomerated, which can significantly impact the composite's properties. researchgate.netresearchgate.net

Confirmation of Composition: By selecting a specific feature on the map, a full spectrum can be extracted from just that area to confirm its elemental composition. thermofisher.com

Modern EDS systems with Silicon Drift Detectors (SDD) allow for rapid and high-resolution mapping, making it a powerful tool for the microstructural and compositional analysis of neodymium-based composites. rsc.org

Surface Area and Porosity Characterization of this compound Based Materials

The surface area and porosity of this compound-based materials are critical parameters that influence their performance in applications such as catalysis and adsorption. These properties are typically characterized using gas sorption analysis, most commonly with nitrogen gas at 77 K. The Brunauer-Emmett-Teller (BET) method is widely applied to calculate the specific surface area from the resulting isotherm.

The hydration of neodymium oxide (Nd₂O₃) to form neodymium(III) hydroxide (Nd(OH)₃) has been shown to increase the specific surface area as the particle size decreases. sci-hub.se For instance, the conversion from a micro-sized Nd₂O₃ to Nd(OH)₃ can result in a product with a median particle size in the sub-micron range, indicating a fluffier material with a larger surface area. sci-hub.se This makes the hydrated product a suitable precursor for preparing nanometer-scale neodymium oxide. sci-hub.se

In composite materials, the addition of neodymium can significantly influence the final surface area. Studies on neodymium-doped TiO₂ have reported that the introduction of small amounts of neodymium can enhance the specific surface area (SBET) of the catalyst. researchgate.net However, the effect can be dependent on the concentration, with excessive amounts potentially becoming detrimental. researchgate.net

The characterization provides key data including:

Specific Surface Area (m²/g): Determined by the BET method.

Pore Volume (cm³/g): Represents the total volume of the pores.

Pore Size Distribution: Describes the distribution of pore sizes within the material.

These characteristics are vital for understanding the material's interaction with its environment, such as the accessibility of active sites for reactants in a catalytic process or the capacity for adsorbing specific molecules. acs.org

Other Advanced Characterization Techniques (e.g., Time-of-flight elastic recoil detection analysis for thin films)

Beyond the more common techniques, other advanced methodologies can provide unique insights into the properties of this compound, particularly when prepared as thin films.

Time-of-flight elastic recoil detection analysis (ToF-ERDA) is a powerful ion beam analysis technique for the quantitative elemental depth profiling of thin films. measurlabs.commdpi.com This method is exceptionally well-suited for analyzing a compound like this compound because it can detect all elements, including light elements like hydrogen, simultaneously. ceric-eric.eu

In ToF-ERDA, a high-energy heavy ion beam (e.g., Chlorine, Iodine) is directed onto the thin film sample at a grazing angle. ceric-eric.eujkps.or.kr The incident ions cause atoms from the sample to be recoiled in a forward direction. By measuring both the time-of-flight and the energy of these recoiled atoms in coincidence, their mass can be unambiguously determined. mdpi.com This allows for the separation and quantification of all elements and even isotopes within the film. measurlabs.com

Key features and capabilities of ToF-ERDA for analyzing this compound thin films include:

Complete Elemental Profiling: It can simultaneously provide depth profiles for Neodymium, Oxygen, and Hydrogen, which is crucial for determining the stoichiometry and hydration level as a function of depth. ceric-eric.eu

High Depth Resolution: The technique can achieve a depth resolution of a few nanometers near the surface. ceric-eric.euirb.hr

Quantitative Analysis: ToF-ERDA provides quantitative concentration of elements, typically with a detection limit of around 0.1 atomic percent. measurlabs.comceric-eric.eu

The main requirement for this technique is that the sample must be a thin film (typically up to 500 nm thick) with a very flat and smooth surface (roughness less than 10 nm). measurlabs.comirb.hr This makes ToF-ERDA an ideal tool for fundamental studies on precisely grown layers of this compound.

Table 2: Summary of ToF-ERDA Capabilities

| Parameter | Typical Value/Capability | Relevance for this compound |

| Detectable Elements | All elements, including H isotopes | Enables simultaneous profiling of Nd, O, and H. ceric-eric.eu |

| Film Thickness | 20 - 500 nm | Suitable for analyzing thin film preparations. measurlabs.com |

| Depth Resolution | 5 - 20 nm | Allows for detailed analysis of near-surface composition and interfaces. measurlabs.com |

| Detection Limit | 0.1 - 0.5 atomic % | Sufficient for detecting major constituents and impurities. measurlabs.comceric-eric.eu |

| Sample Requirement | Flat surface (roughness < 10 nm) | Necessary for reliable, high-resolution results. irb.hr |

Applications in Materials Science and Engineering for Neodymium Iii Hydroxide Hydrate and Derivatives

Catalytic Applications of Neodymium(III) Hydroxide (B78521) Hydrate (B1144303)

Neodymium(III) hydroxide hydrate and its derivatives are instrumental in various catalytic processes, from serving as precursors for active catalysts to participating directly in photocatalytic and organic synthesis reactions.

Neodymium(III) hydroxide is a crucial intermediate in the synthesis of neodymium(III) oxide (Nd₂O₃), a catalytically active material. chalcogen.ro The thermal decomposition of neodymium(III) hydroxide through calcination is a common method to produce Nd₂O₃ nanostructures. chalcogen.ro For instance, hydrothermal methods can produce high-purity Nd(OH)₃ nanowires which, upon calcination at temperatures between 500-800°C, transform into cubic neodymium oxide (Nd₂O₃).

The resulting neodymium oxide is employed as a catalyst in several industrial processes. chalcogen.ro These include the dehydrogenation and hydrogenation of hydrocarbons, esterification reactions, and as a catalyst promoter. chalcogen.ro The performance of the final Nd₂O₃ catalyst is often influenced by the morphology and properties of the initial neodymium(III) hydroxide precursor.

Neodymium-doped photocatalytic systems have demonstrated enhanced efficiency in the degradation of organic pollutants, such as dyes, under visible light irradiation. nih.govresearchgate.net While neodymium(III) hydroxide itself may not be the primary photocatalyst, the introduction of neodymium ions (Nd³⁺) into semiconductor materials like titanium dioxide (TiO₂) or layered double hydroxides (LDHs) significantly improves their photocatalytic activity. nih.govresearchgate.netresearchgate.net

The enhancement is attributed to several factors. Doping with neodymium can reduce the bandgap energy of the semiconductor, allowing it to absorb a broader spectrum of visible light. nih.gov Furthermore, Nd³⁺ ions can act as electron traps, promoting the separation of photogenerated electron-hole pairs and reducing their recombination rate, which is a major limiting factor in photocatalysis. researchgate.netfrontiersin.org This improved charge separation leads to a higher quantum yield of reactive oxygen species, such as hydroxyl radicals, which are responsible for the degradation of organic molecules. researchgate.net

For example, neodymium-doped Zn-Al layered double hydroxides (Nd/Zn-Al LDH) have shown a significant increase in the degradation of dyes like Rose Bengal under visible light, with efficiency jumping from 64% for the undoped LDH to 93% for the Nd-doped version. researchgate.net Similarly, Nd-N co-doped TiO₂ nanoparticles have exhibited a 92% decolorization efficiency for Acid Blue-29 dye in under 90 minutes of visible light exposure. nih.gov

| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) |

|---|---|---|---|

| Nd-N/TiO₂ | Acid Blue-29 | Visible Light | 92% |

| Nd/Zn-Al LDH | Rose Bengal | Visible Light | 93% |

| Nd-doped TiO₂ | Rhodamine-B | Visible Light | Enhanced activity |

| Nd³⁺-TiO₂ nanocolloids | Phenol | Visible Light | Significant degradation |

The oxidative coupling of methane (B114726) (OCM) is a process that converts methane into more valuable C2 hydrocarbons like ethane (B1197151) and ethylene. rsc.org this compound plays an indirect but vital role in this process as a precursor to neodymium oxide (Nd₂O₃), a key component in some OCM catalysts. chalcogen.ro

Catalysts based on neodymium oxide, often doped with other elements like strontium, have been investigated for their performance in OCM. scilit.com The thermal decomposition of neodymium(III) hydroxide is a common route to produce the neodymium oxide used in these catalytic formulations. chalcogen.ro The properties of the final catalyst, which are crucial for the selective conversion of methane, can be influenced by the characteristics of the initial hydroxide precursor. While the direct use of this compound in OCM is not typical due to the high reaction temperatures, its role as a starting material for the active catalyst is well-established. chalcogen.ro

Neodymium-based catalysts, particularly those of the Ziegler-Natta type, have shown considerable promise in the stereospecific polymerization of dienes and the polymerization of various vinyl monomers and cyclic esters. rsc.orgrsc.org These catalysts are valued for their high activity and ability to control the microstructure of the resulting polymers. rsc.org

While this compound is not typically the direct catalytic species, it can serve as a starting material for the synthesis of other neodymium compounds, such as neodymium chloride (NdCl₃), which are then used to formulate the active catalyst systems, often in combination with an alkyl aluminum co-catalyst. rsc.orgnih.gov For instance, a catalytic system composed of NdCl₃·3TEP/TIBA has been shown to promote the quasi-living polymerization of dienes and is also active for the homopolymerization of polar vinyl monomers. nih.gov The versatility and efficiency of neodymium catalysts make them an important area of research in polymer chemistry. rsc.orgrsc.org

Environmental Remediation and Sorption Applications of this compound

This compound and related materials have demonstrated potential in environmental remediation, particularly in the removal of contaminants from aqueous solutions through adsorption.

Neodymium-containing materials, including those derived from neodymium(III) hydroxide, can act as effective adsorbents for various pollutants. acs.orgnih.gov Layered double hydroxides (LDHs) functionalized with chelating agents or containing neodymium have been shown to adsorb heavy metal ions and other contaminants. rsc.orgresearchgate.net

The adsorption mechanism can involve electrostatic interactions, ion exchange, and surface complexation. nih.govacs.org For example, materials with negatively charged surfaces can effectively bind with positively charged contaminants. nih.gov The pH of the solution is a critical factor, as it influences the surface charge of the adsorbent and the speciation of the contaminant ions. nih.gov

Research has shown that materials like expanded vermiculite (B1170534) can achieve high adsorption efficiency for neodymium ions, with a proposed mechanism involving cation exchange. acs.org Similarly, magnetic chitosan-graphene oxide composites have been investigated for the sorption of neodymium, with a maximum adsorption capacity of 56.6 mg/g at an optimal pH of 4.5. acs.org

| Adsorbent Material | Target Contaminant | Maximum Adsorption Capacity (mg/g) | Optimal pH |

|---|---|---|---|

| Magnetic Chitosan (B1678972)@Graphene Oxide Composite | Nd(III) | 56.6 | 4.5 |

| Phosphorus Functionalized Adsorbent | Nd(III) | 160 | 6 |

| Expanded Vermiculite | Nd(III) | - | 3.3 |

| Banana-Rachis/Polyethylene-Glycol Material | Nd(III) | - | 4.8 |

Recovery and Separation of Rare Earth Elements using this compound Composites

The selective separation and recovery of individual rare earth elements (REEs) present a significant challenge in hydrometallurgical processes. Neodymium(III) hydroxide and its composites are being investigated for their potential in these separation technologies. The solubility of neodymium(III) hydroxide is influenced by factors such as pH, temperature, and the concentration of other ions in the solution, which can be leveraged for selective precipitation. olisystems.com

One approach involves the use of organo-phosphorus derivatives in conjunction with pH adjustments to selectively extract neodymium from mixed rare earth aqueous solutions. In a study, a chloride-mediated solution containing neodymium, terbium, and dysprosium was treated to selectively separate neodymium. This process achieved a high degree of separation and recovery, ultimately yielding high-purity neodymium oxalate (B1200264), which can be converted to neodymium oxide. nih.gov

Another avenue of research focuses on the development of hybrid biomaterials. For instance, a composite material made of chitosan and manganese ferrite (B1171679) (CS-MF) has been developed for the recovery of Nd(III) ions from aqueous solutions. nih.gov These magnetic beads exhibit a high adsorption capacity for neodymium ions, particularly at a pH of 4. The magnetic nature of the composite allows for easy separation of the adsorbent from the solution after the recovery process. nih.gov

| Composite Material | Target REE | Optimal pH for Adsorption | Maximum Adsorption Capacity | Key Feature |

| Organo-phosphorus derivatives | Neodymium (from Tb, Dy mixture) | Mildly acidic | High separation efficiency | Selective extraction |

| Chitosan-Manganese Ferrite (CS-MF) | Neodymium(III) | 4 | 44.29 mg/g | Magnetic for easy separation |

This compound in Water Treatment Processes

Neodymium compounds, including neodymium(III) hydroxide, are being explored for their potential applications in water treatment. samaterials.com Their utility in this field often stems from their ability to act as adsorbents for the removal of various contaminants. The high surface area and reactivity of neodymium hydroxide, particularly in nanoparticulate form, make it a candidate for these processes.

Research has shown that neodymium-based materials can be effective in adsorbing and removing pollutants from water. samaterials.com The mechanism of removal often involves the formation of complexes or precipitation of insoluble compounds on the surface of the neodymium hydroxide particles. The amphoteric nature of aluminum hydroxide, which is a well-established water treatment agent, provides a model for how neodymium hydroxide might function to remove impurities by forming both salts and aluminates. wikipedia.org While specific large-scale applications of this compound in municipal or industrial water treatment are still under investigation, the fundamental properties of the compound suggest a potential role in specialized purification processes.

Energy Storage Applications Utilizing this compound

This compound as Electrode Materials for Supercapacitors

This compound is emerging as a promising material for use in energy storage devices, specifically as an electrode material for supercapacitors. americanelements.com Supercapacitors are valued for their high power density and long cycle life. rsc.org The performance of a supercapacitor is heavily dependent on the properties of its electrode materials.

Nanostructured materials are particularly advantageous for supercapacitor electrodes due to their high surface area, which enhances electrochemical performance. rsc.org Neodymium hydroxide can be synthesized as nanorods, which serve as a precursor for creating neodymium oxide nanorods. americanelements.com These nanostructured materials can be incorporated into hybrid electrodes, for example, by creating a nanocomposite with a conjugated conductive polymer. Such hybrid materials are being investigated for their high capacitive properties in pseudocapacitors. americanelements.com

The use of hydrated and non-crystalline materials has also been shown to be beneficial for supercapacitor applications. For instance, hydrated and non-crystalline tungsten oxide flakes have demonstrated significantly higher specific capacitance compared to their bulk, crystalline counterparts. nih.gov This suggests that the hydrated nature of this compound could be a key factor in its potential as a high-performance supercapacitor electrode material. Research in this area is ongoing, with a focus on optimizing the structure and composition of neodymium-based electrodes to maximize their energy storage capabilities. khu.ac.kr

Optical and Luminescent Materials Derived from this compound

This compound as Precursors for Luminescent Nanocrystals

This compound serves as a critical precursor material in the synthesis of luminescent nanocrystals. These nanocrystals are of significant interest due to their unique optical properties, which are finding applications in various fields, including biomedical imaging and optoelectronics. The synthesis process often involves the controlled decomposition of the neodymium hydroxide precursor to form neodymium oxide (Nd₂O₃) nanocrystals.

The morphology and size of the final luminescent nanocrystals are heavily influenced by the characteristics of the initial this compound. For example, hydrothermal synthesis methods can produce Nd(OH)₃ nanorods with diameters of 5-10 nm and lengths of 20-30 nm. The calcination of these nanorods at elevated temperatures leads to the formation of cubic neodymium oxide nanocrystals. The ability to produce ultrasmall and bright upconversion nanoparticles has also been demonstrated, which can have applications in areas like drug delivery. americanelements.com

This compound in Phosphor Development

This compound is an important compound in the development of phosphors, which are materials that exhibit luminescence. sci-hub.st Phosphors are fundamental components in many lighting and display technologies. sci-hub.st In these materials, a host lattice is doped with a small amount of an activator ion, which in this case is neodymium(III). The neodymium ions are responsible for the characteristic light emission of the phosphor.

The luminescent properties of neodymium-doped phosphors are due to the electronic transitions within the 4f shell of the Nd³⁺ ion. These ions can absorb energy and then emit it as light in the visible and near-infrared regions of the spectrum. sci-hub.st The specific wavelengths of light emitted depend on the host material in which the neodymium ions are incorporated. This compound can be used as the starting material to introduce neodymium into the host lattice during the synthesis of the phosphor. The development of efficient and stable phosphors is a continuous area of research, with neodymium-activated materials being explored for various applications due to their distinct optical properties. sci-hub.st

Exploration of Luminescence in Doped Systems Involving this compound

The incorporation of neodymium (Nd³⁺) ions into various host materials, including layered double hydroxides (LDHs), gives rise to promising luminescent properties. researchgate.netresearchgate.net Research into zinc-neodymium layered double hydroxides (ZnNd-LDH) has demonstrated their potential for applications in luminescent materials. researchgate.net The synthesis of these materials, typically through methods like coprecipitation, aims to create stable and cost-effective materials with repeatable production for industrial use. researchgate.netresearchgate.net

Characterization of these doped systems reveals key insights into their structure and luminescent behavior. For instance, in ZnNd-LDH, X-ray diffraction (XRD) analysis can confirm the successful intercalation of Nd³⁺ ions by showing an increased interlayer spacing. researchgate.net Fourier transform infrared (FTIR) spectroscopy helps in identifying the chemical bonds, such as Zn-O and Nd-O stretching, which confirms the formation of the desired LDH structure. researchgate.net

The luminescent properties are a key focus of investigation. Fluorescence spectroscopy of ZnNd-LDH has shown strong emission peaks, with one study reporting a peak at 280 nm under excitation in the 200-500 nm range. researchgate.net This corresponds to a wide bandgap of 4.43 eV, a characteristic attributed to the incorporation of the Nd³⁺ ions. researchgate.net The luminescent behavior of neodymium is also explored in other host materials like LaF₃ glass-ceramics, where co-doping with silver nanoparticles has been shown to enhance the luminescence of Nd³⁺. csic.es

The efficiency of this luminescence can be influenced by several factors. In some systems, increasing the concentration of Nd³⁺ ions can lead to a decrease in luminescence intensity due to a phenomenon known as concentration quenching. nih.gov This occurs when the close proximity of the ions facilitates non-radiative energy transfer. nih.gov The quantum yield of the 4f-luminescence can also be affected by the specific structure of the complex and the type of coordination. isuct.ru For example, in some neodymium complexes with tetrapyrrole macrocycles, direct coordination of the paramagnetic ion to the chromophore can lead to the quenching of molecular fluorescence. isuct.ru

The table below summarizes key findings from studies on neodymium-doped luminescent materials.

| Material | Synthesis Method | Key Findings | Reference |

| Zinc-Neodymium Layered Double Hydroxide (ZnNd-LDH) | Coprecipitation | Successful intercalation of Nd³⁺, increased interlayer spacing, strong emission peak at 280 nm, and a wide bandgap of 4.43 eV. | researchgate.net |

| Neodymium-doped Na₂Ti₆O₁₃ Nanocrystals | Modified precipitation method | Optimal doping concentration for enhanced performance is 0.5 wt%. Higher concentrations lead to luminescence quenching. | nih.gov |

| Neodymium(III) complexes with tetrapyrrole macrocycles | Various | 4f-Luminescence is observed as a result of intramolecular energy transfer. The efficiency is dependent on the coordination environment. | isuct.ru |

| Neodymium-doped LaF₃ glass-ceramics with Ag nanoparticles | Melt quenching | Enhancement of Nd³⁺ luminescence due to the local electric field enhancement by silver nanoparticles. | csic.es |

Potential in Advanced Optical Sensing and Imaging Systems (excluding clinical applications)

The unique luminescent properties of materials containing this compound and its derivatives make them promising candidates for advanced optical sensing and imaging systems. researchgate.netnih.gov The near-infrared (NIR) emission of Nd³⁺ ions is particularly advantageous for these applications. isuct.ru

One area of exploration is in the development of nanothermometers. nih.gov The temperature-dependent luminescence of Nd³⁺-doped nanocrystals can be utilized for precise temperature sensing at the nanoscale. nih.gov For instance, the fluorescence intensity ratio (FIR) between different emission bands of Nd³⁺ can serve as a sensitive temperature probe. nih.gov Research on Nd³⁺-doped Na₂Ti₆O₁₃ nanocrystals has demonstrated their potential as highly effective single-band nanothermometers. nih.gov

The development of materials with enhanced photocatalytic activity is another significant application. researchgate.net Doping layered double hydroxides (LDHs) with Nd³⁺ has been shown to improve their photocatalytic performance. researchgate.net This enhancement is attributed to the formation of new energy bands within the bandgap of the LDH, which increases light absorption and suppresses the recombination of electron-hole pairs. researchgate.net

Furthermore, the strong absorption and emission characteristics of neodymium-based materials are being investigated for their use in various optoelectronic devices. researchgate.net The ability to tune the luminescent properties through doping and material engineering opens up possibilities for creating novel sensors and imaging components. researchgate.netresearchgate.net

Thin Film Technologies Incorporating this compound

Thin film technologies are crucial for the development of advanced materials in electronics and protective coatings. researchgate.netthermalspray.com Neodymium compounds, derived from or related to this compound, are increasingly being integrated into these technologies. researchgate.netxmu.edu.cn

Deposition Techniques for this compound Related Thin Films (e.g., Atomic Layer Deposition, Electrodeposition)

Several deposition techniques are employed to create thin films containing neodymium. These methods offer control over film thickness, composition, and morphology, which are critical for their performance in various applications. researchgate.netnii.ac.jp